Sodium acetate

Catalog No.
S606177
CAS No.
127-09-3
M.F
C2H3NaO2
CH3COONa
C2H3NaO2
M. Wt
82.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium acetate

CAS Number

127-09-3

Product Name

Sodium acetate

IUPAC Name

sodium;acetate

Molecular Formula

C2H3NaO2
CH3COONa
C2H3NaO2

Molecular Weight

82.03 g/mol

InChI

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1

InChI Key

VMHLLURERBWHNL-UHFFFAOYSA-M

SMILES

CC(=O)[O-].[Na+]

Solubility

WATER: 119 G/100 ML @ 0 °C, 170.15 G/100 ML @ 100 °C; SLIGHTLY SOL IN ALCOHOL
Solubility in water, g/100ml at 20 °C: 46.5

Synonyms

Acetic Acid Sodium Salt; Acetic Acid Sodium Salt; Anhydrous sodium acetate; Cryotech NAAC; Protecta Super; Safeway SD; Sanmi-Ace 42

Canonical SMILES

CC(=O)[O-].[Na+]

Isomeric SMILES

CC(=O)[O-].[Na+]

Buffering Agent

One of the most common uses of sodium acetate is as a buffering agent. It effectively maintains a specific pH range in aqueous solutions, crucial for various biochemical reactions and laboratory experiments. Its buffering range lies between pH 3.6 and 5.6, making it suitable for studies involving proteins, enzymes, and other biological molecules sensitive to pH fluctuations [].

Nucleic Acid Purification and Precipitation

Sodium acetate plays a significant role in the purification and precipitation of nucleic acids like DNA and RNA. When combined with ethanol or isopropanol, it creates an environment that facilitates the precipitation of these molecules from solution, allowing for their isolation and further analysis [].

Protein Crystallization

The presence of sodium acetate can promote the crystallization of proteins, a crucial step in determining their structure and function using techniques like X-ray crystallography []. The specific concentrations and conditions used for this purpose vary depending on the protein of interest.

Gel Staining and Electrophoresis

Sodium acetate finds application in staining gels used in protein gel electrophoresis. It interacts with the Coomassie Brilliant Blue dye, commonly used to visualize protein bands, enhancing their contrast and facilitating better detection [].

Other Research Applications

Beyond the aforementioned uses, sodium acetate finds application in various other research areas, including:

  • High-performance liquid chromatography (HPLC): As a mobile phase component in specific chromatographic separations [].
  • Mordant dyeing: As a mordant to enhance the colorfastness of dyes on textiles [].
  • DNA microarray studies: To investigate the responses of organisms to specific stimuli [].
  • Investigation of protein unfolding: Studying protein behavior during reverse-phase chromatography [].

Sodium acetate is a sodium salt of acetic acid, with the chemical formula CH3COONa\text{CH}_3\text{COONa}. It appears as a colorless, hygroscopic powder that is highly soluble in water and alcohol. The compound is typically odorless but emits a vinegar-like smell when heated to decomposition. Sodium acetate exists in two forms: anhydrous and trihydrate, with the latter being more common in nature. The anhydrous form has a molecular weight of 82.03 g/mol and a melting point of 324 °C, while its trihydrate form has the formula CH3COONa3H2O\text{CH}_3\text{COONa}\cdot 3\text{H}_2\text{O} and is often used in various applications due to its thermal properties

Sodium acetate's primary mechanism of action in scientific research lies in its ability to buffer solutions. As a weak base, it can react with both strong acids and bases to minimize pH fluctuations. This buffering capacity makes it valuable in maintaining a constant pH environment for biological experiments, enzyme assays, and various chemical reactions [].

For example, sodium acetate is commonly used in cell culture media to regulate pH and ensure optimal conditions for cell growth []. In biochemical studies, it can help maintain a specific pH range for enzyme activity measurements.

  • Eye irritation: Sodium acetate can cause mild eye irritation upon contact. Wear safety glasses when handling the compound [].
  • Skin irritation: Prolonged or repeated skin contact may cause mild irritation. Wear gloves when handling the compound [].
  • Inhalation: Inhalation of dust particles may irritate the respiratory system. Use proper ventilation when working with sodium acetate powder [].

  • Formation from Acetic Acid:
    • Sodium acetate can be synthesized by reacting acetic acid with sodium bicarbonate or sodium hydroxide:
    CH3COOH+NaHCO3CH3COONa+H2CO3\text{CH}_3\text{COOH}+\text{NaHCO}_3\rightarrow \text{CH}_3\text{COONa}+\text{H}_2\text{CO}_3
    The carbonic acid produced subsequently decomposes into carbon dioxide and water:
    H2CO3CO2+H2O\text{H}_2\text{CO}_3\rightarrow \text{CO}_2+\text{H}_2\text{O}
  • Reactions with Alkyl Halides:
    • Sodium acetate reacts with alkyl halides to form esters:
    CH3COONa+BrCH2CH3CH3COOCH2CH3+NaBr\text{CH}_3\text{COONa}+\text{BrCH}_2\text{CH}_3\rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_3+\text{NaBr}
  • Heating with Soda Lime:
    • When heated with soda lime (a mixture of sodium hydroxide and calcium oxide), sodium acetate can produce methane:
    CH3COONa+2NaOH+CaOCH4+Na2CO3\text{CH}_3\text{COONa}+2\text{NaOH}+\text{CaO}\rightarrow \text{CH}_4+\text{Na}_2\text{CO}_3
  • Thermal Decomposition:
    • Upon heating, sodium acetate loses its water of hydration, transitioning from a liquid to solid state in an exothermic process

      Sodium acetate plays significant roles in biological systems and medical applications:

      • Electrolyte Replenisher: It is used intravenously to correct sodium levels in patients suffering from hyponatremia (low sodium levels) and metabolic acidosis.
      • Buffering Agent: Sodium acetate is commonly used in buffer solutions to maintain pH levels in biological and biochemical experiments.
      • Metabolic Role: It serves as a carbon source for various biochemical pathways

        Sodium acetate can be synthesized using several methods:

        • From Acetic Acid:
          • The most common industrial method involves the reaction of acetic acid with sodium hydroxide or sodium carbonate:
          CH3COOH+NaOHCH3COONa+H2O\text{CH}_3\text{COOH}+\text{NaOH}\rightarrow \text{CH}_3\text{COONa}+\text{H}_2\text{O}
        • From Vinegar:
          • A simpler laboratory method involves mixing vinegar (which contains acetic acid) with sodium bicarbonate, producing sodium acetate along with carbon dioxide and water.
        • Evaporation Method:
          • After creating a saturated solution of sodium acetate, evaporation of the solvent can yield solid sodium acetate crystals .

      " class="citation ml-xs inline" data-state="closed" href="https://www.chemicalbook.com/article/sodium-acetate-preparation-reactions-and-applications.htm" rel="nofollow noopener" target="_blank"> .

    Similar Compounds: Comparison

    Several compounds share similarities with sodium acetate, but each has unique properties:

    CompoundChemical FormulaSolubilityUnique Properties
    Potassium AcetateC2H3KO2\text{C}_2\text{H}_3\text{KO}_2Highly solubleUsed as a food preservative; less corrosive than sodium acetate.
    Calcium AcetateC4H6CaO4\text{C}_4\text{H}_6\text{CaO}_4Moderately solubleUsed in food fortification; provides calcium ions.
    Ammonium AcetateC2H7NO2\text{C}_2\text{H}_7\text{NO}_2Highly solubleActs as a nitrogen source for plants; used in fertilizers.
    Magnesium AcetateC4H10MgO4\text{C}_4\text{H}_{10}\text{MgO}_4SolubleUsed in wastewater treatment; provides magnesium ions.

    Sodium acetate's unique combination of high solubility, thermal properties, and applications across food, medical, and industrial fields distinguishes it from these similar compounds .

Research on sodium acetate interactions mainly focuses on its role as an electrolyte and buffering agent:

  • Studies indicate that sodium acetate effectively maintains pH levels in various biological systems, which is crucial for enzyme activity and metabolic processes.
  • Its interaction with other compounds can influence solubility and reactivity, making it valuable in organic synthesis and industrial applications

    Physical Description

    Dry Powder; Pellets or Large Crystals; Liquid
    Anhydrous:White, odourless, granular, hygroscopic powder
    White hygroscopic solid; [ICSC] Colorless odorless hygroscopic solid; [CHEMINFO] White odorless crystalline powder; [MSDSonline]
    WHITE HYGROSCOPIC CRYSTALLINE POWDER.

    Color/Form

    WHITE GRANULAR POWDER OR MONOCLINIC CRYSTALS
    Colorless

    Hydrogen Bond Acceptor Count

    2

    Exact Mass

    82.00307362 g/mol

    Monoisotopic Mass

    82.00307362 g/mol

    Heavy Atom Count

    5

    Density

    1.528 g/ml
    1.5 g/cm³

    Odor

    Odorless

Melting Point

324 °C
328 °C

UNII

4550K0SC9B
NVG71ZZ7P0

Related CAS

6131-90-4 (Parent)
127-09-3 (anhydrous)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1250 of 1308 companies (only ~ 4.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Injection, USP 40 mEq is indicated as a source of sodium, for addition to large volume intravenous fluids to prevent or correct hyponatremia in patients with restricted or no oral intake. It is also useful as an additive for preparing specific intravenous fluid formulas when the needs of the patient cannot be met by standard electrolyte or nutrient solutions. Sodium acetate and other bicarbonate precursors are alkalinising agents, and can be used to correct metabolic acidosis, or for alkalinisation of the urine.

Therapeutic Uses

Diuretics; Expectorants; Pharmaceutic Aids
/FORMER USE/: HYOSCYAMUS SODIUM ACETATE, & PHENOBARBITAL ELIXIR COMBINES SMOOTH MUSCLE ANTISPASMODIC ACTION OF ... HYOSCYAMUS, WITH URINARY ALKALINIZING & DIURETIC EFFECTS OF SODIUM ACETATE, & SEDATIVE EFFECTS OF PHENOBARBITAL. /IT IS/ USED IN MANAGEMENT OF CYSTITIS & FOR BLADDER IRRITATION.
DOSAGE OF ELIXIR OF HYOSCYAMUS CMPD /CONTAINING SODIUM ACETATE & PHENOBARBITAL/ IS 5 ML GIVEN 3 TIMES DAILY BEFORE MEALS.
... /SODIUM ACETATE/ HAS BEEN USED FOR PARENTERAL THERAPY OF ACIDOTIC CONDITIONS. IT IS BOTH A SYSTEMIC & URINARY ALKALIZER. /SODIUM ACETATE TRIHYDRATE, USP/
For more Therapeutic Uses (Complete) data for SODIUM ACETATE (8 total), please visit the HSDB record page.

Pharmacology

Sodium is the principal cation of extracellular fluid. It comprises more than 90% of total cations at its normal plasma concentration of approximately 140 mEq/liter. The sodium ion exerts a primary role in controlling total body water and its distribution. Acetate ions acts as hydrogen ion acceptor which is alternative to bicarbonate.
Sodium Acetate Anhydrous is the anhydrous, sodium salt form of acetic acid. Sodium acetate anhydrous disassociates in water to form sodium ions (Na+) and acetate ions. Sodium is the principal cation of the extracellular fluid and plays a large part in fluid and electrolyte replacement therapies. Sodium acetate anhydrous is used as an electrolyte replenisher in isosmotic solution for parenteral replacement of acute losses of extracellular fluid without disturbing normal electrolyte balance.

ATC Code

B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05X - I.v. solution additives
B05XA - Electrolyte solutions
B05XA08 - Sodium acetate

Mechanism of Action

It works as a source of sodium ions especially in cases of hyponatremic patients. Sodium has a primary role in regulating extracellular fluid volume. It controls water distribution, fluid and electrolyte balance and the osmotic pressure of body fluids. Sodium is also involved in nerve conduction, muscle contraction, acid-base balance and cell nutrient uptake.

Vapor Pressure

0.00000071 [mmHg]

Pictograms

Corrosive

Impurities

Because of demanding reagent,pharmaceutical, medical, and photographic uses, purity becomes very important. Among improvements made in recent years were the reduction of iron content and carbonate level of the Food Chemical Codex grade. Technical grades have higher limits for heavy metals, arsenic, carbonates, or potassium compounds.

Other CAS

127-09-3
126-96-5

Absorption Distribution and Excretion

It is readily available in the circulation after IV administration.
Both the sodium and bicarbonate ions are excreted mainly in the urine. Some sodium is excreted in the feces, and small amounts may also be excreted in saliva, sweat, bile and pancreatic secretions.

Metabolism Metabolites

In liver, sodium acetate is being metabolized into bicarbonate. To form bicarbonate, acetate is slowly hydrolyzed to carbon dioxide and water, which are then converted to bicarbonate by the addition of a hydrogen ion.
THE ACETATE ION IS RAPIDLY & COMPLETELY METABOLIZED BY BODY, & CONSEQUENTLY ADMIN OF SODIUM ACETATE IS EVENTUALLY EQUIVALENT TO GIVING SODIUM BICARBONATE. /SODIUM ACETATE TRIHYDRATE, USP/
CONSTANT RATE INFUSIONS OF SODIUM ACETATE GIVEN TO VOLUNTEERS, AT 4 MMOL/KG/HR INCR PLASMA ACETATE BY ONLY 0.41 MMOL/L, INDICATING A HIGH ACETATE METABOLIZING CAPACITY IN MAN.
Readily metabolized outside the liver.

Associated Chemicals

Sodium acetate trihydrate;6131-90-4

Wikipedia

Sodium acetate
Heptachlo

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
Food Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes
Cosmetics -> Buffering
Plastics -> Other functions -> Flame retardant; pigment
Plastics -> Polymer Type -> N.a.
Plastics -> Antistatic

Methods of Manufacturing

OBTAINED AS BYPRODUCT FROM MFR OF ACETANILID, ACETYLSALICYLIC ACID, & SIMILAR ACETYLATED COMPD. IT IS MOST EASILY PREPARED BY NEUTRALIZING ACETIC ACID WITH SODIUM CARBONATE & EVAPORATING SOLN TO CRYSTALLIZATION. /SODIUM ACETATE TRIHYDRATE, USP/
Produced by the action of acetic acid on alkali such as caustic soda or soda ash.

General Manufacturing Information

Plastics Material and Resin Manufacturing
Textiles, apparel, and leather manufacturing
Synthetic Dye and Pigment Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Food, beverage, and tobacco product manufacturing
Rubber Product Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Not Known or Reasonably Ascertainable
Wholesale and Retail Trade
Acetic acid, sodium salt (1:1): ACTIVE
... /SODIUM ACETATE/ OFFERS NO REAL ADVANTAGE OVER BICARBONATE SOLN EXCEPT THAT IT IS CHEAPER & CAN BE STORED FOR LONGER PERIODS IN HOT CLIMATES.
IT IS A SUBSTANCE WHICH MIGRATES TO FOOD FROM PACKAGING MATERIALS.
... SODIUM ACETATE OINTMENT HAS PH OF 5 ... ABOUT SAME ACIDITY AS NORMAL SKIN. IT IS SOOTHING, PROTECTIVE OINTMENT WHICH MAY BE USED IN PLACE OF BORIC ACID OINTMENT.

Analytic Laboratory Methods

SODIUM ACETATE IN COLOR ADDITIVES DETERMINED BY TITRATION METHOD.
NIOSH Method: 173. Analyte: Sodium. Matrix: Air. Procedure: Atomic absorption spectrophotometry. This method has a detection limit of 0.0002 and sensitivity of 0.015 ug/ml. The working range for a precision better than 3% RSD/CV is 0.05-1.0 ug/ml. Interference: Spectral, ionization, chemical and physical interferences. /Sodium/
NIOSH Method: 7300. Analyte: Sodium. Matrix: Air. Procedure: Inductively coupled argon plasma, atomic emission spectroscopy. For sodium this method has an estimated detection limit of 10 ng/ml sample. The precision/RSD and the recovery are not determined. Applicability: The working range of this method is 0.005 to 2.0 mg/cu m for each element in a 500 liter air sample. Interferences: Spectral interferences. /Sodium/
Method 3111-Metals A. Direct Aspiration Atomic Absorption Spectrometry is used for the determination of sodium in water and wastewater. Using air/acetylene as the flame gas at a wavelength of 589.0 nm, the detection limit is 0.002 mg/l, with a sensitivity of 0.015 mg/l, at an optimum concentration range of 0.03-1 mg/l. /Sodium/
For more Analytic Laboratory Methods (Complete) data for SODIUM ACETATE (6 total), please visit the HSDB record page.

Interactions

ITS ORAL USE SPEEDS METABOLISM OF & LOWERS ETHYL ALCOHOL LEVEL IN RATS' BLOOD.
IV SODIUM ACETATE DID NOT REVERSE MYOCARDIAL DEPRESSION INDUCED BY HALOTHANE WHEN ADMIN TO DOGS. ACETATE, A WELL-ESTABLISHED PERIPHERAL VASCULAR VASODILATOR, DID DECR LEFT VENTRICULAR & AORTIC PRESSURES.

Stability Shelf Life

SOLUTIONS ARE STABLE; EFFLORESCES IN WARM, DRY AIR /SODIUM ACETATE TRIHYDRATE, USP/

Dates

Modify: 2023-08-15
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